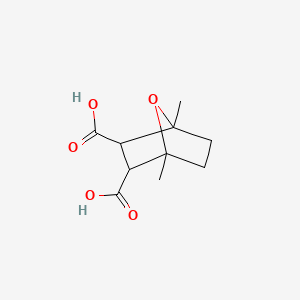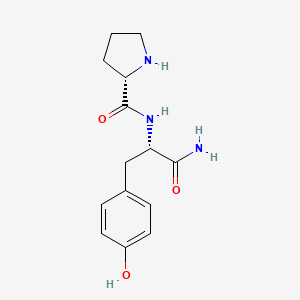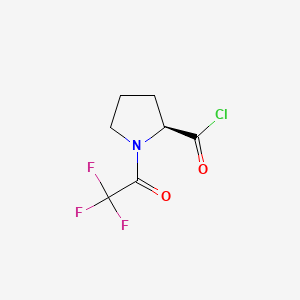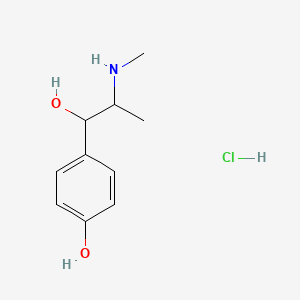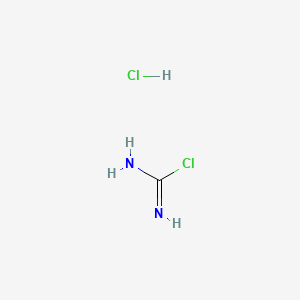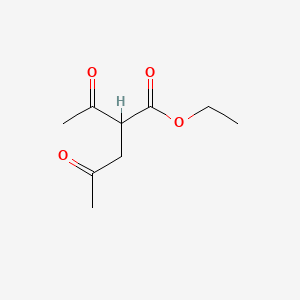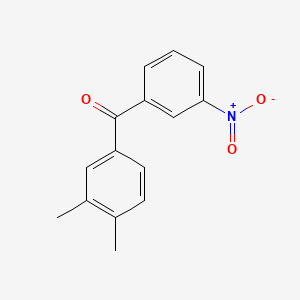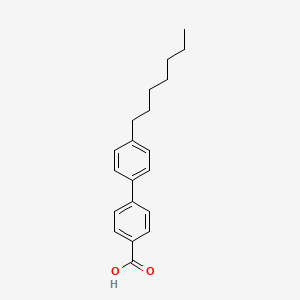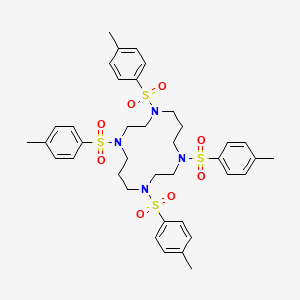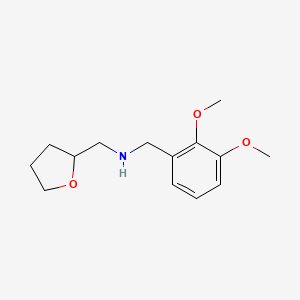
(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a tetrahydrofuran ring attached to a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl alcohol and tetrahydrofuran.
Formation of Intermediate: The 2,3-dimethoxybenzyl alcohol is first converted to 2,3-dimethoxybenzyl chloride using thionyl chloride.
Nucleophilic Substitution: The 2,3-dimethoxybenzyl chloride is then reacted with tetrahydrofuran in the presence of a base such as sodium hydride to form the intermediate (2,3-dimethoxybenzyl)-tetrahydrofuran.
Amine Formation: Finally, the intermediate is treated with methylamine under reductive amination conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler benzylamine derivative.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated or alkylated benzyl derivatives.
Aplicaciones Científicas De Investigación
(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine exerts its effects depends on its interaction with molecular targets. The methoxy groups and the tetrahydrofuran ring may facilitate binding to specific enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxybenzyl alcohol: A precursor in the synthesis of (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine.
3,4-Dimethoxybenzyl alcohol: Similar structure but with methoxy groups at different positions.
2,3-Dimethoxybenzaldehyde: An oxidized form of 2,3-dimethoxybenzyl alcohol.
Uniqueness
This compound is unique due to the presence of both methoxy groups and a tetrahydrofuran ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-13-7-3-5-11(14(13)17-2)9-15-10-12-6-4-8-18-12/h3,5,7,12,15H,4,6,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKRFPVLDYQKIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
